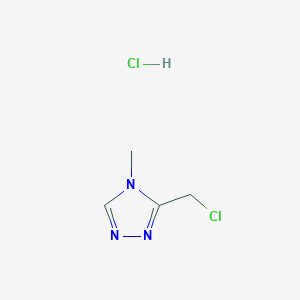

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Descripción general

Descripción

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the chloromethylation of 4-methyl-4H-1,2,4-triazole. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of triazole-based alcohols.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution: Formation of triazole derivatives with various functional groups.

Oxidation: Formation of triazole-based ketones or aldehydes.

Reduction: Formation of triazole-based alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is utilized as an intermediate in synthesizing more complex triazole derivatives. These derivatives often exhibit enhanced biological activities or altered physical properties.

2. Biology:

- Antimicrobial and Antifungal Activity: The compound has been investigated for its potential as an antimicrobial and antifungal agent. Its structure allows it to disrupt fungal cell membranes effectively .

- Mechanism of Action: The chloromethyl group may act as an alkylating agent, potentially leading to interactions with DNA and other biomolecules, which could result in cell death or mutagenesis.

3. Medicine:

- Pharmaceutical Development: It is explored as a building block for drugs targeting specific enzymes or receptors. The compound's ability to form covalent bonds with nucleophilic sites on proteins may inhibit enzyme activity, making it a candidate for drug development .

- Anticancer Properties: Research indicates that derivatives of this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

4. Industry:

- Agrochemicals Production: The compound is also utilized in the production of agrochemicals, serving as a precursor for specialty chemicals used in agriculture.

Antifungal and Antimicrobial Properties

This compound exhibits significant antifungal and antimicrobial activities. Studies have shown that it possesses potent antifungal properties against various strains of fungi, highlighting its potential in treating fungal infections .

Anti-inflammatory Effects

The compound may influence cytokine release in immune cells, suggesting potential anti-inflammatory effects. Related compounds have demonstrated the ability to modulate pro-inflammatory cytokines like TNF-α and IL-6 .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound:

- Evaluation of Triazole Derivatives: A study synthesized new derivatives and assessed their toxicity and antiproliferative activity in peripheral blood mononuclear cell cultures. Results indicated low toxicity at high doses with promising anti-inflammatory activities.

- Antibacterial Activity Assessment: Research revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities between these compounds and bacterial enzyme targets .

- Anticancer Studies: Investigations into triazole-based compounds have identified their ability to inhibit cancer cell proliferation through various mechanisms. Certain derivatives showed enhanced activity against specific cancer cell lines compared to standard treatments .

Mecanismo De Acción

The mechanism of action of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its potential antimicrobial and antifungal activities.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

- 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole hydrochloride

- 4-(chloromethyl)-4H-1,2,4-triazole hydrochloride

Uniqueness

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chloromethyl group at the 3-position and the methyl group at the 4-position provides distinct chemical properties that can be exploited in various applications.

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.

Actividad Biológica

3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CMMT) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CMMT has the molecular formula and a molar mass of approximately 168.024 g/mol. The compound features a triazole ring, characterized by three nitrogen atoms and a chloromethyl group at the third position, alongside a methyl group at the fourth position. Its structure contributes to its unique chemical reactivity and potential biological effects.

Triazole compounds are known for their ability to interact with various biomolecules through:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Hydrogen Bonding and π-π Interactions : These interactions with target biomolecules suggest a broad spectrum of biological activities.

Antifungal and Antimicrobial Properties

CMMT exhibits significant antifungal and antimicrobial activities, common among triazole derivatives. The compound's structure allows it to disrupt fungal cell membranes and inhibit fungal growth effectively. In studies comparing various triazole compounds, CMMT has been shown to possess potent antifungal properties against several strains of fungi.

Anticancer Activity

Research indicates that CMMT may have anticancer properties. Triazole derivatives have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted that modifications in the triazole structure can enhance anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of CMMT has been explored through its influence on cytokine release in peripheral blood mononuclear cells (PBMC). Compounds structurally related to CMMT have demonstrated the ability to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that CMMT may also exert anti-inflammatory effects .

Research Findings and Case Studies

Several studies have evaluated the biological activity of CMMT and related compounds:

- Evaluation of Triazole Derivatives : A study synthesized new 1,2,4-triazole derivatives and assessed their toxicity and antiproliferative activity in PBMC cultures. The results indicated low toxicity at high doses, with some derivatives showing promising anti-inflammatory activities .

- Antibacterial Activity Assessment : Research on triazole derivatives revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities between these compounds and bacterial enzyme targets, highlighting their potential as therapeutic agents .

- Anticancer Studies : Investigations into triazole-based compounds have identified their ability to inhibit cancer cell proliferation through various mechanisms. For instance, certain derivatives showed enhanced activity against specific cancer cell lines compared to standard treatments .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-(chloromethyl)-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBQTICLMSHPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135206-77-8 | |

| Record name | 4H-1,2,4-Triazole, 3-(chloromethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135206-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.